3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL is a complex organic compound that features a pyrene moiety linked to an octynyl group through a propynyl alcohol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL typically involves a multi-step process. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential anticancer and antibacterial properties.
Industry: Utilized in the development of organic electronic materials and photonic devices.
Wirkmechanismus
The mechanism of action of 3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes, which is of interest in anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazine-substituted prop-2-yn-1-ols
- Pyridine-substituted prop-2-yn-1-ols
- But-3-yn-2-ols and but-3-yn-2-ones
Uniqueness
3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL is unique due to the presence of both a pyrene moiety and an octynyl group, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics .
Eigenschaften
CAS-Nummer |
918973-90-7 |
---|---|
Molekularformel |
C27H24O |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
3-(6-oct-1-ynylpyren-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C27H24O/c1-2-3-4-5-6-7-9-20-11-13-22-16-18-25-21(10-8-19-28)12-14-23-15-17-24(20)26(22)27(23)25/h11-18,28H,2-6,19H2,1H3 |
InChI-Schlüssel |
CMXFNLYWXCLXSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.